An In-depth Technical Guide on the Mechanism of Action of Ires-C11 on the c-MYC IRES
An In-depth Technical Guide on the Mechanism of Action of Ires-C11 on the c-MYC IRES
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The c-MYC proto-oncogene, a critical regulator of cell proliferation and apoptosis, is frequently deregulated in a wide range of human cancers. Its expression is tightly controlled at multiple levels, including translation. The 5' untranslated region (5' UTR) of the c-MYC mRNA contains an Internal Ribosome Entry Site (IRES) that allows for cap-independent translation, ensuring continued c-MYC protein synthesis even under conditions where cap-dependent translation is compromised, such as cellular stress. This makes the c-MYC IRES an attractive target for therapeutic intervention. Ires-C11 is a small molecule inhibitor that specifically targets the c-MYC IRES-mediated translation. This technical guide provides a comprehensive overview of the mechanism of action of Ires-C11, detailing its molecular interactions, effects on c-MYC protein synthesis, and the experimental methodologies used to elucidate its function.
The c-MYC IRES: A Key Regulator of c-MYC Expression
The c-MYC gene can be transcribed from multiple promoters, with the P2 promoter accounting for the majority of transcripts. These transcripts contain a long and structured 5' UTR harboring the IRES element.[1] The c-MYC IRES allows ribosomes to be recruited directly to the mRNA, bypassing the need for the 5' cap structure that is essential for canonical translation initiation. This mechanism of translation is particularly important in cancer cells, which often experience stress conditions like hypoxia and nutrient deprivation that inhibit global cap-dependent translation.[1] The activity of the c-MYC IRES is dependent on the binding of specific IRES Trans-Acting Factors (ITAFs), which are cellular proteins that facilitate the proper folding of the IRES RNA and its interaction with the ribosomal machinery. One such critical ITAF for the c-MYC IRES is the heterogeneous nuclear ribonucleoprotein A1 (hnRNP A1).[2]
Ires-C11: A Specific Inhibitor of c-MYC IRES-Mediated Translation
Ires-C11 is a small molecule designed to specifically inhibit the function of the c-MYC IRES.[3][4] Its mechanism of action does not involve direct binding to the IRES RNA sequence itself. Instead, Ires-C11 targets the interaction between the c-MYC IRES and the essential ITAF, hnRNP A1.[3]
Molecular Mechanism of Action
Ires-C11 functions by binding to the UP1 (unwinding protein 1) fragment of hnRNP A1.[3] The UP1 domain consists of two RNA recognition motifs (RRMs) and is the primary region of hnRNP A1 responsible for RNA binding. By binding to the UP1 fragment, Ires-C11 allosterically inhibits the interaction of hnRNP A1 with the c-MYC IRES. This disruption prevents the proper conformational changes in the IRES required for ribosome recruitment, thereby specifically inhibiting IRES-mediated translation of c-MYC mRNA.[3] This leads to a reduction in the synthesis of the c-MYC oncoprotein.
Specificity and Efficacy
Ires-C11 demonstrates specificity for the c-MYC IRES. Studies have shown that it does not significantly inhibit the IRESs of other proteins such as BAG-1, XIAP, and p53.[3] However, it has also been found to block the IRES-dependent initiation of cyclin D1.[3]
A biochemically modified and more efficacious version of Ires-C11, named IRES-J007, has also been developed. IRES-J007 shows a concentration-dependent decrease in c-MYC expression and inhibits its translational efficiency.[2]
Quantitative Data on Ires-C11 Activity
| Compound | Target | Effective Concentration | Effect | Reference |
| Ires-C11 | c-MYC IRES | 50 nM | Significant inhibition of IRES activity | [3] |
| Ires-C11 | Cyclin D1 IRES | 50 nM | Significant inhibition of IRES activity | [3] |
| IRES-J007 | c-MYC IRES | 50 nM | Inhibition of translational efficiency | [2] |
| hnRNP A1 | c-MYC IRES RNA | ~200 nM (Kd) | Binding affinity |
Key Experimental Protocols
The investigation of Ires-C11's mechanism of action relies on several key experimental techniques. Detailed protocols for these assays are provided below.
Bicistronic Luciferase Reporter Assay
This assay is the gold standard for measuring IRES activity. A bicistronic vector is constructed with two reporter genes, typically Renilla luciferase (RLuc) and Firefly luciferase (FLuc), separated by the c-MYC IRES sequence. The upstream RLuc is translated via a cap-dependent mechanism, while the downstream FLuc is translated only if the IRES is active.
Experimental Workflow:
Detailed Methodology:
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Vector Construction: The human c-MYC 5' UTR (containing the IRES element) is cloned into the intercistronic region of a dual-luciferase reporter vector, between the Renilla and Firefly luciferase coding sequences. A control vector lacking the IRES element is also prepared.
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Cell Culture and Transfection: A suitable cell line (e.g., HeLa or a multiple myeloma cell line) is cultured to ~70-80% confluency in a multi-well plate. Cells are then transfected with the bicistronic reporter plasmid using a suitable transfection reagent.
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Compound Treatment: After 18-24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of Ires-C11 (or vehicle control).
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Cell Lysis: Following a 24-48 hour incubation period, cells are washed with PBS and lysed using a passive lysis buffer.
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Luciferase Assay: The luciferase activities of both Renilla and Firefly reporters are measured sequentially from the same lysate sample using a dual-luciferase reporter assay system and a luminometer.
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Data Analysis: The ratio of Firefly luciferase activity to Renilla luciferase activity (FLuc/RLuc) is calculated for each condition. A decrease in this ratio in Ires-C11 treated cells compared to the control indicates inhibition of c-MYC IRES activity.
Polysome Profiling
Polysome profiling is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes (mRNAs associated with multiple ribosomes) on a sucrose gradient. A shift of c-MYC mRNA from the heavy polysome fractions to lighter fractions (monosomes or non-ribosomal fractions) upon Ires-C11 treatment indicates a reduction in its translation.
Experimental Workflow:
Detailed Methodology:
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Cell Treatment and Lysis: Cells are treated with Ires-C11 or a vehicle control. Prior to harvesting, cells are treated with cycloheximide to arrest translation and "freeze" ribosomes on the mRNA. Cells are then lysed in a buffer containing cycloheximide and detergents.
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Sucrose Gradient Ultracentrifugation: The cell lysate is carefully layered onto a linear sucrose gradient (e.g., 10-50%). The gradients are then subjected to ultracentrifugation for a sufficient time to separate the ribosomal subunits, monosomes, and polysomes.
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Fractionation: The gradient is fractionated from top to bottom, and the absorbance at 254 nm is continuously monitored to generate a polysome profile.
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RNA Extraction and Analysis: RNA is extracted from each fraction. The distribution of c-MYC mRNA across the gradient is then determined by reverse transcription-quantitative PCR (RT-qPCR).
Signaling Pathways Modulating c-MYC IRES Activity
The activity of the c-MYC IRES is not constitutive but is regulated by various intracellular signaling pathways. Understanding these pathways provides context for the action of Ires-C11 and may suggest combination therapeutic strategies. The PI3K/Akt and MAPK/MNK1 pathways are two key regulators of hnRNP A1 function and, consequently, c-MYC IRES activity.
The Akt signaling pathway can negatively regulate c-MYC IRES function. Akt phosphorylates hnRNP A1 at Serine 199, which does not prevent its binding to the IRES but inhibits its ability to promote IRES-mediated translation.[5] Conversely, the MAPK/MNK1 pathway has been shown to be required for the activation of c-MYC IRES activity under certain stress conditions.[6]
Conclusion
Ires-C11 represents a promising class of targeted therapeutics that function by inhibiting the cap-independent translation of the c-MYC oncoprotein. Its specific mechanism of action, which involves disrupting the interaction between the c-MYC IRES and the essential ITAF hnRNP A1, provides a clear rationale for its anti-cancer activity. The experimental protocols detailed in this guide, particularly the bicistronic luciferase reporter assay and polysome profiling, are crucial for the continued investigation and development of Ires-C11 and other molecules targeting IRES-mediated translation. A deeper understanding of the signaling pathways that regulate c-MYC IRES activity will further aid in the design of effective combination therapies to combat c-MYC-driven malignancies.
References
- 1. Analysis of the c-myc IRES; a potential role for cell-type specific trans-acting factors and the nuclear compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Translational Regulation Using Polysome Profiling and Puromycin Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. c-myc Internal Ribosome Entry Site Activity Is Developmentally Controlled and Subjected to a Strong Translational Repression in Adult Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Therapeutic potential of targeting IRES-dependent c-myc translation in multiple myeloma cells during ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
